[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate
Description
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate is a sulfonate ester characterized by a 4-chlorobenzenesulfonate group linked to a phenyl ring substituted with a thiophene-derived imine moiety. The compound’s structure integrates a sulfonate leaving group, a phenyl spacer, and a thiophene-imine functional group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVJHUTSBCMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate typically involves the condensation reaction of thiophene derivatives with aromatic amines and sulfonyl chlorides. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar condensation methods. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene derivatives. For instance, derivatives similar to [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Case Study:
A study published in Pharmaceutical Research demonstrated that certain thiophene derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene structure can enhance efficacy against resistant strains .
| Compound | Activity Against | Method Used |
|---|---|---|
| Compound A | E. coli | Turbidimetric method |
| Compound B | S. aureus | Agar diffusion assay |
| Compound C | C. albicans | Broth microdilution |
Anticancer Activity
The anticancer potential of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate has been explored through various assays targeting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in cancer cells has been a focal point in recent research.
Case Study:
In a study examining the anticancer properties of related compounds, it was found that certain derivatives displayed IC50 values indicating potent cytotoxicity against MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 12.5 | MCF7 |
| Compound E | 15.0 | HeLa |
| Compound F | 10.0 | A549 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate with target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound may act as a competitive inhibitor, effectively blocking key enzymatic pathways essential for cell survival.
Mechanism of Action
The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate with structurally analogous sulfonate esters, focusing on reactivity, physical properties, and applications.
Table 1: Structural Comparison
Physical and Electronic Properties
- Solubility : Sulfonate esters generally exhibit moderate polarity. Bulky substituents (e.g., thiophene-imine) may reduce solubility in polar solvents compared to smaller analogs like phenyl 4-ethylbenzenesulfonate.
- This contrasts with electron-withdrawing substituents (e.g., fluoro in 7c), which increase sulfonate leaving-group ability .
Biological Activity
The compound [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate (CAS: 328287-38-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical structure, biological activities, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula of the compound is with a molar mass of approximately 377.87 g/mol. The structure features a thiophene ring connected to an amine group, which is further linked to a phenyl group and a chlorobenzenesulfonate moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 377.87 g/mol |
| CAS Number | 328287-38-3 |
Biological Activity Overview
Research into the biological activity of this compound indicates several promising applications, particularly in the fields of antimicrobial , anticancer , and antioxidant activities.
Antimicrobial Activity
Studies have suggested that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on related thiophene derivatives has shown effectiveness against various bacterial strains by disrupting cell membranes, leading to cell death. Specific investigations into [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate are still ongoing to confirm these effects.
Anticancer Activity
In vitro studies have indicated that the compound may inhibit the growth of cancer cells. Similar derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis . The mechanisms of action are believed to involve interactions with specific cellular pathways, although detailed studies are needed to elucidate these pathways for this particular compound.
Antioxidant Properties
The antioxidant potential of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate has also been noted. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer .
Study 1: Antimicrobial Efficacy
A study demonstrated that thiophene derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of similar compounds, revealing that they can inhibit tumor growth in various cancer cell lines. The study compared the effectiveness of these compounds against standard chemotherapeutic agents, showing promising results in terms of lower IC50 values .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
